1-N-Boc-4-fluoropiperidine

Vue d'ensemble

Description

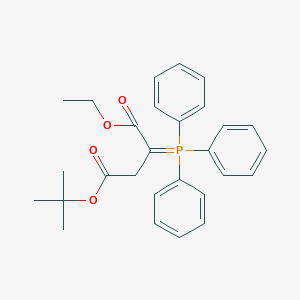

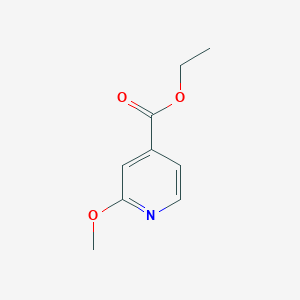

1-N-Boc-4-fluoropiperidine, also known as tert-butyl 4-fluoro-1-piperidinecarboxylate, is a chemical compound extensively used in scientific research . Its unique properties enable it to serve as a versatile building block in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.

Synthesis Analysis

1-N-Boc-4-fluoropiperidine is used as a functionalization reagent for the introduction of a primary and a tertiary amino group to poly (2-isopropyl-2-oxazoline) . It is also used in the synthesis of a piperidine-4-carboxamide CCR5 antagonist with potent anti-HIV-1 activity .Molecular Structure Analysis

The molecular weight of 1-N-Boc-4-fluoropiperidine is 203.26 . Its IUPAC name is tert-butyl 4-fluoro-1-piperidinecarboxylate and its InChI code is 1S/C10H18FNO2/c1-10(2,3)14-9(13)12-6-4-8(11)5-7-12/h8H,4-7H2,1-3H3 .Physical And Chemical Properties Analysis

1-N-Boc-4-fluoropiperidine is a solid at room temperature . The compound should be stored at room temperature .Applications De Recherche Scientifique

Piperidine Derivatives in Drug Design

- Scientific Field : Pharmaceutical Industry and Drug Design .

- Application Summary : Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

- Methods of Application : The current scientific literature summarizes intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

- Results or Outcomes : The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .

1-N-Boc-4-fluoropiperidine in the Synthesis of 4-N-phenylaminoquinoline Derivative

- Scientific Field : Organic Chemistry and Drug Synthesis .

- Application Summary : 1-N-Boc-4-fluoropiperidine was used in the synthesis of a 4-N-phenylaminoquinoline derivative .

- Methods of Application : The specific method of application or experimental procedure was not detailed in the source .

- Results or Outcomes : The incorporation of the piperidine moiety improved the brain exposure of the resulting dual inhibitor. In addition, the compound showed antioxidant and metal chelating properties .

Understanding the Conformational Behavior of Fluorinated Piperidines

- Scientific Field : Analytical Chemistry .

- Application Summary : A systematic survey of a series of diversely substituted and protected fluorinated piperidine derivatives, including 1-N-Boc-4-fluoropiperidine, has been carried out using NMR spectroscopy . This research aims to understand the conformational behavior of fluorinated compounds, which would allow for the expansion of the current molecular design toolbox .

- Methods of Application : The study involved the use of NMR spectroscopy to investigate the conformational behavior of various fluorinated piperidine derivatives .

- Results or Outcomes : The study found that solvation and solvent polarity play a major role in the conformational behavior of fluorinated piperidines . This work codifies a new design principle for conformationally rigid molecular scaffolds .

Precursor in Illicit Fentanyl Manufacture

- Scientific Field : Forensic Chemistry .

- Application Summary : 1-N-Boc-4-fluoropiperidine is one of the precursors used in the illicit manufacture of fentanyl, a synthetic opioid .

- Methods of Application : The specific method of application or experimental procedure was not detailed in the source .

- Results or Outcomes : The precursor has been placed under international control to prevent its diversion from licit industry and to increase the risk and costs for traffickers sourcing these chemicals for their illicit business .

Use in the Synthesis of Fluorinated Piperidines

- Scientific Field : Organic Chemistry .

- Application Summary : 1-N-Boc-4-fluoropiperidine is used in the synthesis of diversely substituted and protected fluorinated piperidine derivatives . This research aims to expand the current molecular design toolbox .

- Methods of Application : The study involved the use of NMR spectroscopy to investigate the conformational behavior of various fluorinated piperidine derivatives .

- Results or Outcomes : The study found that solvation and solvent polarity play a major role in the conformational behavior of fluorinated piperidines . This work codifies a new design principle for conformationally rigid molecular scaffolds .

Precursor in the Synthesis of Fentanyl Analogues

- Scientific Field : Forensic Chemistry .

- Application Summary : 1-N-Boc-4-fluoropiperidine is one of the precursors used in the synthesis of fentanyl analogues .

- Methods of Application : The specific method of application or experimental procedure was not detailed in the source .

- Results or Outcomes : The precursor has been placed under international control to prevent its diversion from licit industry and to increase the risk and costs for traffickers sourcing these chemicals for their illicit business .

Safety And Hazards

Propriétés

IUPAC Name |

tert-butyl 4-fluoropiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18FNO2/c1-10(2,3)14-9(13)12-6-4-8(11)5-7-12/h8H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJLUMPJNBNIWSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 4-fluoropiperidine-1-carboxylate | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-(Bromomethyl)phenyl]propan-1-one](/img/structure/B183427.png)

![3-(4-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol](/img/structure/B183433.png)

![3-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B183439.png)